Ethyl 2-(6-bromo-2-naphthyloxy)acetate
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Overview
Description
Ethyl 2-(6-bromo-2-naphthyloxy)acetate is an organic compound with the molecular formula C14H13BrO3 It is a derivative of naphthalene, featuring a bromine atom and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(6-bromo-2-naphthyloxy)acetate can be synthesized through a multi-step process involving the bromination of naphthalene derivatives followed by esterification. One common method involves the following steps:
Bromination: 6-bromo-2-naphthol is prepared by brominating 2-naphthol with bromine in the presence of a suitable solvent.
Esterification: The resulting 6-bromo-2-naphthol is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-2-naphthyloxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: 6-bromo-2-naphthyloxyacetic acid and ethanol.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dihydro derivatives of the original compound.
Scientific Research Applications
Ethyl 2-(6-bromo-2-naphthyloxy)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-2-naphthyloxy)acetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Ethyl 2-(6-bromo-2-naphthyloxy)acetate can be compared with other naphthalene derivatives such as:
Ethyl 2-(6-chloro-2-naphthyloxy)acetate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-(6-fluoro-2-naphthyloxy)acetate:
Ethyl 2-(6-iodo-2-naphthyloxy)acetate: Iodine substitution provides unique reactivity, particularly in cross-coupling reactions.
Properties
IUPAC Name |
ethyl 2-(6-bromonaphthalen-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO3/c1-2-17-14(16)9-18-13-6-4-10-7-12(15)5-3-11(10)8-13/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVNFSQYAALDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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